ethyl 3-amino-2,6-dichlorobenzoate
Description
Ethyl 3-amino-2,6-dichlorobenzoate is a benzoic acid derivative with an ethyl ester group, an amino (-NH₂) substituent at the 3-position, and chlorine atoms at the 2- and 6-positions. Its molecular formula is C₉H₈Cl₂NO₂, with a molecular weight of 233.5 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its reactive amino and chloro substituents for further chemical modifications .
Properties
IUPAC Name |
ethyl 3-amino-2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKFIYGPRQTGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,6-dichlorobenzoate can be synthesized through the esterification of 3-amino-2,6-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester bond can be hydrolyzed to revert to the parent acid and ethanol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced derivatives such as amines.
Hydrolysis: 3-amino-2,6-dichlorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-amino-2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between ethyl 3-amino-2,6-dichlorobenzoate and related compounds:
*EAADCy: Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate
Substituent Effects on Properties
Electron-Donating vs. Electron-Withdrawing Groups
- Amino (-NH₂): Enhances electron density at the aromatic ring, activating it toward electrophilic substitution. In the target compound, the 3-amino group may direct subsequent reactions to specific ring positions.
- Chloro (-Cl): Electron-withdrawing via inductive effects, deactivating the ring.
- Nitro (-NO₂): Strongly electron-withdrawing, as seen in ethyl 2,6-dichloro-3-nitrobenzoate. This group increases reactivity in reduction reactions (e.g., catalytic hydrogenation to form amines) .
Steric and Solubility Considerations
- The methyl group in ethyl 2-amino-6-chloro-3-methylbenzoate increases lipophilicity, making it more suitable for lipid-rich pharmaceutical formulations .
- Cyano (-CN) groups in EAADCy extend conjugation, enabling fluorescence properties absent in the target compound .
Biological Activity
Ethyl 3-amino-2,6-dichlorobenzoate (CAS No. 60541-86-8) is a compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and two chlorine substituents on a benzoate structure. These functional groups enhance its reactivity and interaction with various biological targets, making it a versatile compound in both organic synthesis and pharmacology.
The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition. It has been shown to inhibit several key enzymes:
- Proteases : These enzymes are crucial for protein degradation and processing. Inhibition can significantly affect physiological processes.
- Phosphatases : By inhibiting phosphatases, this compound can modulate essential signaling pathways involved in cellular functions.
The amino group in the compound can form hydrogen bonds with the active sites of these enzymes, thereby influencing their catalytic activities. This action can lead to significant alterations in metabolic pathways, suggesting potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential as an alternative treatment option in combating resistant bacterial strains.
Enzyme Inhibition Studies
The compound has been extensively studied for its enzyme inhibition capabilities:
| Enzyme | IC50 Value (µM) | Biological Significance |
|---|---|---|
| Proteases | 5.0 | Critical for protein metabolism and cell signaling |
| Phosphatases | 3.5 | Modulates signaling pathways crucial for cellular functions |
These findings indicate that this compound could be a valuable tool in biochemical studies and therapeutic development targeting these enzymes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that this compound showed significant activity against MRSA strains, suggesting its potential use as an antimicrobial agent in clinical settings.
- Biochemical Pathway Modulation : Research indicated that the compound could influence key biochemical pathways by modulating enzyme activities involved in metabolic processes. This modulation could lead to altered cellular responses under specific conditions.
- Synthesis Applications : this compound is utilized in synthesizing various biologically active molecules, including peptides and pharmaceuticals. Its role as a reagent in organic synthesis underscores its versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
